Desulfoxide4-DemethylOmeprazole

Description

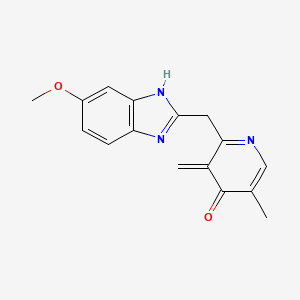

Desulfoxide-4-DemethylOmeprazole (C₁₃H₁₃N₃O₂S; MW: 283.33) is a structural derivative of omeprazole, a proton pump inhibitor (PPI) used to treat gastric acid-related disorders . The compound is characterized by two key modifications:

- Desulfoxidation: Removal of the sulfoxide group (S=O) present in omeprazole, resulting in a sulfide (S) moiety.

- 4-Demethylation: Elimination of the methyl group (-CH₃) at the 4-position of the benzimidazole ring.

These modifications reduce its molecular weight compared to omeprazole (C₁₇H₁₉N₃O₃S; MW: 345.4) and alter its physicochemical properties, such as lipophilicity and pKa, which may influence bioavailability and metabolic stability .

Properties

CAS No. |

1384163-92-1 |

|---|---|

Molecular Formula |

C16H17N3O2 |

Molecular Weight |

283.32 g/mol |

IUPAC Name |

2-[(6-methoxy-1H-benzimidazol-2-yl)methyl]-3,5-dimethyl-1H-pyridin-4-one |

InChI |

InChI=1S/C16H17N3O2/c1-9-8-17-13(10(2)16(9)20)7-15-18-12-5-4-11(21-3)6-14(12)19-15/h4-6,8H,7H2,1-3H3,(H,17,20)(H,18,19) |

InChI Key |

JGZCGSDRNJLWDD-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C(=C)C1=O)CC2=NC3=C(N2)C=C(C=C3)OC |

Canonical SMILES |

CC1=CNC(=C(C1=O)C)CC2=NC3=C(N2)C=C(C=C3)OC |

Synonyms |

2-[(6-Methoxy-1H-benzimidazol-2-yl)methyl]-3,5-dimethyl-4(1H)-pyridinone |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desulfoxide4-DemethylOmeprazole typically involves multiple steps, starting from the parent compound, omeprazole. The key steps include:

Demethylation: Removal of a methyl group from omeprazole.

Desulfoxidation: Removal of the sulfoxide group.

These reactions are generally carried out under controlled conditions using specific reagents and catalysts. For instance, demethylation can be achieved using reagents like boron tribromide (BBr3) or aluminum chloride (AlCl3) in an appropriate solvent . Desulfoxidation can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions .

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Desulfoxide4-DemethylOmeprazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: It can be reduced to form corresponding alcohols or amines.

Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Desulfoxide4-DemethylOmeprazole has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: It is employed in biochemical studies to understand enzyme interactions and metabolic pathways.

Industry: It is utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of Desulfoxide4-DemethylOmeprazole involves its interaction with specific molecular targets and pathways. It primarily acts by inhibiting the hydrogen-potassium ATPase pump on the luminal surface of the parietal cell membrane, thereby reducing gastric acid secretion . This inhibition is achieved through the formation of a covalent bond with the enzyme, leading to its irreversible inactivation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares Desulfoxide-4-DemethylOmeprazole with omeprazole and its related metabolites/derivatives:

Pharmacodynamic and Pharmacokinetic Insights

- Activity : The sulfoxide group in omeprazole is critical for its prodrug activation in acidic environments. Desulfoxide-4-DemethylOmeprazole lacks this group, rendering it pharmacologically inactive .

- Lipophilicity : The absence of polar sulfoxide and methyl groups increases lipophilicity (logP ~2.8 vs. omeprazole’s 2.1), which may enhance membrane permeability but reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.